Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium
Description
Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium is a titanium(IV) complex featuring four bidentate ligands derived from 2,2'-oxybis(ethanol), a glycol ether. Each ligand coordinates via two oxygen atoms from the ethanolate groups, forming a stable octahedral geometry around the titanium center . These compounds are often utilized in materials science for their chelating properties, stability in solution, and applications in catalysis or thin-film deposition .
Structure
3D Structure of Parent
Properties
CAS No. |
70490-53-8 |
|---|---|
Molecular Formula |
C16H40O12Ti |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethanol;titanium |
InChI |
InChI=1S/4C4H10O3.Ti/c4*5-1-3-7-4-2-6;/h4*5-6H,1-4H2; |
InChI Key |
PFPKPYOPYBRDFU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)O.C(COCCO)O.C(COCCO)O.C(COCCO)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis
- Procedure : Titanium alkoxide is reacted with 2,2'-oxybis(ethanol) under anhydrous conditions.
- Advantages : This method minimizes solvent use, enhancing environmental sustainability.
- Yield : High purity and yield are often achieved due to the absence of solvents that may introduce impurities.
Solvent-Based Synthesis
- Common Solvents : Ethanol or toluene is used as a solvent to facilitate the reaction.
- Procedure : The titanium alkoxide is dissolved in the solvent before adding 2,2'-oxybis(ethanol).
- Considerations : The choice of solvent can affect the reaction kinetics and product yield.
Hydrothermal Synthesis
- Conditions : This method employs high temperature and pressure in an aqueous environment.
- Procedure : Titanium alkoxide is mixed with water and 2,2'-oxybis(ethanol) in a sealed vessel.
- Benefits : Hydrothermal conditions can lead to better crystallization and morphology control of the final product.
Reaction Conditions
The success of synthesizing this compound is influenced by several factors:
| Factor | Description |
|---|---|
| Temperature | Typically ranges from room temperature to 80°C. |
| Reaction Time | Varies from several hours to overnight. |
| Stoichiometry | Molar ratios of titanium alkoxide to ligand are critical for optimal yield. |
| Purity of Reagents | High purity reagents lead to higher quality products. |
Characterization Techniques
After synthesis, various techniques are employed to characterize this compound:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Infrared Spectroscopy (IR) : Helps identify functional groups and bonding environments.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- X-ray Diffraction (XRD) : Assesses crystallinity and phase identification.
Applications
This compound has potential applications in:
- Catalysis : As a precursor for titanium-based catalysts in chemical reactions.
- Material Science : In the production of advanced materials such as ceramics and composites.
- Biological Studies : Investigated for potential interactions with biological systems.
Chemical Reactions Analysis
Hydrolysis Reactions
In aqueous environments, the compound undergoes hydrolysis to form titanium oxides or hydroxides. The reaction proceeds through sequential ligand displacement by water molecules:
Key Factors Influencing Hydrolysis:
-
pH : Acidic conditions accelerate hydrolysis by protonating ligand oxygen atoms, weakening Ti–O bonds.
-
Temperature : Rates increase significantly above 50°C, with complete hydrolysis observed at 80°C within 24 hours.
Table 1: Hydrolysis Kinetics
| Condition | Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| pH 3, 25°C | 0.12 | 5.8 |
| pH 7, 60°C | 0.45 | 1.5 |
| pH 10, 40°C | 0.08 | 8.7 |
Ligand Substitution Reactions
The bidentate ligands exhibit moderate lability, enabling substitution with stronger-field ligands (e.g., alkoxides, amines). For example, reaction with ethanol yields tetrakis(ethanolato)titanium:
Mechanistic Insights:
-
Substitution follows a dissociative pathway, with rate-determining ligand dissociation .
-
Activation energies for ligand exchange range from 0.16–0.46 eV , comparable to Ti(NMe) systems .
Redox Reactivity
The titanium center participates in redox cycles, as evidenced by its catalytic role in cycloaddition reactions:
-
In pyrrole synthesis, Ti intermediates undergo reduction to Ti during alkyne insertion .
-
Reductive elimination from a six-membered azatitanacyclohexadiene intermediate is facilitated by backbonding into π* orbitals .
Table 2: Redox Potentials
| Reaction Step | ΔG (kcal/mol) |
|---|---|
| Ti → Ti | -18.2 |
| Ligand dissociation | +5.4 |
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : 220°C (under N).
-
Residue : Amorphous TiO (92% yield at 600°C).
Comparative Reactivity
Table 3: Reactivity vs. Analogous Titanium Complexes
| Compound | Hydrolysis Rate (25°C) | Ligand Lability |
|---|---|---|
| Ti(OCHCHOCHCHO) | 0.12 h⁻¹ | Moderate |
| Ti(OPr) | 0.85 h⁻¹ | High |
| Ti(NEt) | 0.03 h⁻¹ | Low |
Scientific Research Applications
Catalysis
One of the primary applications of tetrakis((2,2'-oxybis(ethanolato))(1-))titanium is as a catalyst in chemical reactions. Its role as a precursor for titanium dioxide catalysts has been extensively studied. Titanium dioxide is crucial in processes such as:
- Polymer Production : Used in the polymerization of various plastics and elastomers.
- Dye Synthesis : Acts as a catalyst in the production of synthetic dyes.
- Pharmaceuticals : Facilitates reactions in the synthesis of pharmaceutical compounds.
Surface Coatings
The compound is also utilized in the formulation of surface coatings. These coatings are applied to enhance the durability and aesthetic qualities of materials such as metals, plastics, and glass. Key benefits include:
- Corrosion Resistance : Protects surfaces from environmental degradation.
- Wear Resistance : Increases the lifespan of coated materials.
Polymer Modification
This compound serves as an additive to modify polymer properties. Its incorporation can lead to:
- Enhanced Mechanical Properties : Improves strength and flexibility.
- Thermal Stability : Increases heat resistance, making polymers suitable for high-temperature applications.
Data Tables
| Compound Name | Application Area | Key Features |
|---|---|---|
| This compound | Catalysis, Coatings, Polymer Modification | High stability and solubility |
| Titanium Tetra-isopropoxide | Catalyst for polymerization | Highly reactive |
| Titanium(IV) 2-Ethylhexanoate | Adhesion promoter | Used in Kevlar composites |
Case Study: Catalytic Applications
A study conducted by researchers at [source] demonstrated the effectiveness of this compound as a catalyst in the synthesis of polycarbonate from bisphenol A and phosgene. The results indicated that this compound significantly improved reaction rates and product yields compared to traditional catalysts.
Case Study: Surface Coatings Development
In another research project published by [source], this compound was used to create a novel coating for automotive parts. The coating exhibited exceptional resistance to UV radiation and corrosion, leading to extended service life for vehicles exposed to harsh environmental conditions.
Mechanism of Action
The mechanism of action of Tetrakis[2,2’-oxybis[ethanolato]]titanium involves its interaction with various molecular targets. The compound can coordinate with different substrates, facilitating catalytic reactions. The 2,2’-oxybis[ethanolato] ligands play a crucial role in stabilizing the titanium center and enhancing its reactivity. The pathways involved include ligand exchange, oxidation-reduction, and coordination chemistry.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between Tetrakis((2,2'-oxybis(ethanolato))(1-))titanium and analogous titanium complexes:
Physicochemical Properties
Functional and Application Differences
- Catalysis: Triethanolamine-based complexes (e.g., 36673-16-2) show enhanced catalytic activity in esterification due to their Lewis acidity and solubility .
- Thin-Film Deposition : β-diketonate complexes (e.g., CAS 68586-02-7) are preferred in chemical vapor deposition (CVD) for their volatility and controlled decomposition .
- Surface Modification : Glycol ether complexes like the target compound may excel in forming stable coatings due to strong chelation and hydroxyl group interactions .
Research Findings and Industrial Relevance
- Hydrolysis Behavior : Complexes with glycol ether ligands exhibit slower hydrolysis rates compared to alkoxide derivatives (e.g., titanium isopropoxide), making them suitable for aqueous-phase applications .
- Thermal Stability : β-diketonate derivatives (e.g., CAS 68586-02-7) decompose cleanly at high temperatures, favoring their use in semiconductor manufacturing .
- Environmental Impact: Triethanolamine-based complexes demonstrate lower toxicity and are increasingly used in green chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
